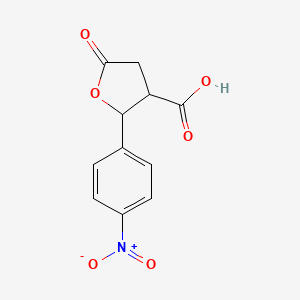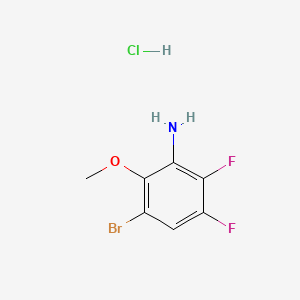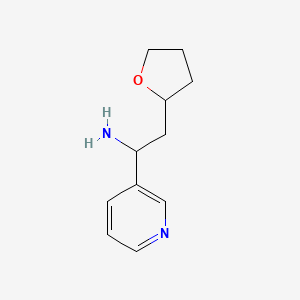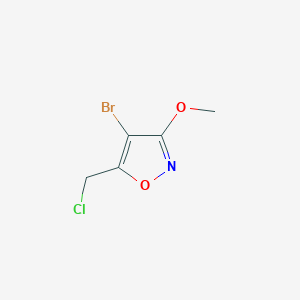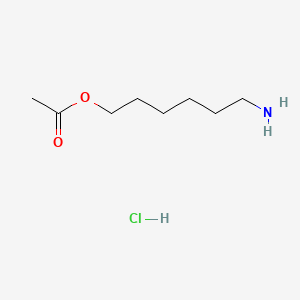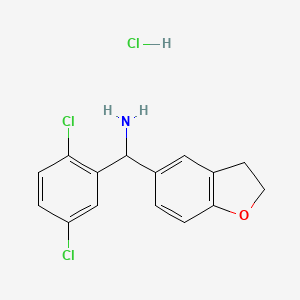![molecular formula C10H12ClF2NO2 B13496892 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propanoic acid backbone with an amino group substituted by a 2,6-difluorophenylmethyl group, making it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzylamine and acrylonitrile.
Reaction: The 2,6-difluorobenzylamine is reacted with acrylonitrile under controlled conditions to form an intermediate product.
Hydrolysis: The intermediate product undergoes hydrolysis to yield 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[(2,6-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride
- 3-{[(2,6-Dimethylphenyl)methyl]amino}propanoic acid hydrochloride
- 3-{[(2,6-Difluorophenyl)ethyl]amino}propanoic acid hydrochloride
Uniqueness
3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H12ClF2NO2 |
|---|---|
Molekulargewicht |
251.66 g/mol |
IUPAC-Name |
3-[(2,6-difluorophenyl)methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-8-2-1-3-9(12)7(8)6-13-5-4-10(14)15;/h1-3,13H,4-6H2,(H,14,15);1H |
InChI-Schlüssel |
GHKZPMUMKMZTLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CNCCC(=O)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


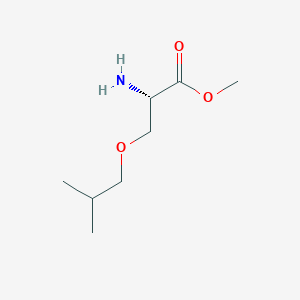
![Tert-butyl 9-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13496820.png)
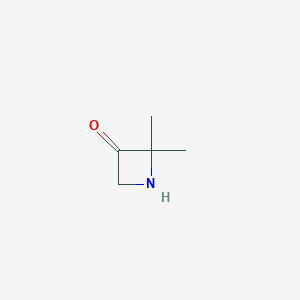
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

